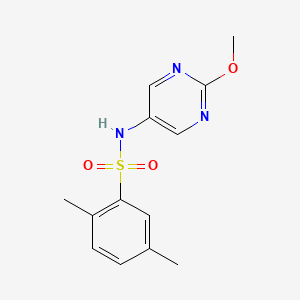

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide

Description

N-(2-Methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dimethyl-substituted benzene ring linked via a sulfonamide group to a 2-methoxypyrimidin-5-yl moiety. This compound is of interest in medicinal and synthetic chemistry due to the structural versatility of benzenesulfonamides, which are known for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug development.

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9-4-5-10(2)12(6-9)20(17,18)16-11-7-14-13(19-3)15-8-11/h4-8,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRVDEKOCFGXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of suitable precursors such as benzylidene acetones and ammonium thiocyanates.

Sulfonamide Formation: The final step involves the reaction of the methoxypyrimidine derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.

Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethylbenzenesulfonamide (Compound 20) : Substitutes the methoxypyrimidine with a 5-chloropyridin-3-yl group and adds a 4-acetylpiperazine-phenoxy side chain.

- N-(2-Hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide : Replaces the methoxypyrimidine with a 2-hydroxy-5-methylphenyl group.

Spectroscopic and Physicochemical Properties

- NMR Data: Compound 20: Distinct peaks at δ10.49 (s, NH), 7.65–6.98 (aromatic protons), and 2.48–2.01 (methyl groups). Hydroxy Analogue (): Likely shows a broad peak for the phenolic -OH group (δ~9–10 ppm), absent in the methoxypyrimidine variant. The target compound’s methoxy group (δ~3.8–4.0 ppm) and pyrimidine protons (δ~8.0–8.5 ppm) would differ from the chlorine-induced deshielding in Compound 20.

Mass Spectrometry :

Functional Implications

- Hydrogen Bonding: The pyrimidine nitrogen atoms in the target compound offer hydrogen-bond acceptor sites, contrasting with the phenolic -OH donor in the hydroxy analog.

- Biological Activity : Compound 20’s acetylpiperazine and chlorine substituents may confer distinct pharmacokinetic profiles, such as prolonged half-life or altered target affinity.

Biological Activity

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a pyrimidine ring and a sulfonamide functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is C₁₂H₁₆N₂O₃S. The presence of the methoxy group on the pyrimidine ring and the sulfonamide group suggests that this compound may exhibit significant biological activity. The sulfonamide moiety is known for its ability to interact with various biological targets, including enzymes involved in metabolic pathways.

Research indicates that N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide acts as an inhibitor of cytochrome P450 17A1 (CYP17), an enzyme critical in steroidogenesis. This inhibition could have therapeutic implications for hormone-related disorders and certain cancers, where modulation of steroid hormone levels is beneficial.

Biological Activities

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-amino-5-methoxy-N,2-dimethylbenzenesulfonamide | Contains an amino group instead of a pyrimidine ring | Exhibits different biological activities compared to the target compound |

| 4-chloro-2,5-dimethylbenzenesulfonamide | Lacks the methoxy and pyrimidine functionalities | Different reactivity profile due to chlorine substitution |

| N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide | Contains a furan ring instead of pyrimidine | Potentially different pharmacokinetics and bioactivity |

This table highlights how structural variations can lead to differing biological activities and applications in medicinal chemistry.

Case Studies and Research Findings

While specific case studies focusing solely on N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide are scarce, existing research on related compounds provides valuable insights into its potential:

-

In Vitro Studies :

- Initial studies have shown that compounds with similar structures can effectively inhibit CYP17 activity. These findings suggest that further exploration of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide could yield promising results in therapeutic contexts.

-

Pharmacological Investigations :

- Ongoing research into sulfonamides indicates that modifications to the chemical structure can significantly enhance biological activity. This underscores the importance of systematic studies on N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide to optimize its pharmacological profile.

Q & A

Q. What are the key methodological steps for synthesizing N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide?

The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

- Step 1 : React 2,5-dimethylbenzenesulfonyl chloride with 5-amino-2-methoxypyrimidine under basic conditions (e.g., sodium hydride or potassium carbonate in DMSO/ethanol) to form the sulfonamide bond .

- Step 2 : Purify intermediates via silica gel chromatography using gradients of dichloromethane/methanol or cyclohexane/ethyl acetate .

- Step 3 : Final purification may involve recrystallization or trituration in ether to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the methoxypyrimidine and dimethylbenzene groups .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or bond angles (e.g., using SHELXL for refinement) .

- Infrared Spectroscopy (IR) : To verify sulfonamide (-SO2NH-) and methoxy (-OCH3) functional groups .

Q. What biological screening assays are recommended for initial pharmacological evaluation?

- Enzyme Inhibition Assays : Target kinases or proteases due to sulfonamide’s known role in binding active sites .

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria, referencing sulfonamide’s historical use in antibiotics .

- Cytotoxicity Profiling : MTT assays on cancer cell lines to identify potential therapeutic windows .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

- Use SHELX suite (SHELXD/SHELXL) for structure solution and refinement. Key parameters include:

- Bond length/angle analysis (e.g., C-S=1.76 Å, C-N=1.45 Å) to validate DFT calculations .

- Twinning detection for high-symmetry crystals .

Q. What strategies optimize low yields in the sulfonamide coupling step?

- Catalyst Screening : Test bases like DBU or DMAP to enhance nucleophilicity of the amine .

- Solvent Optimization : Replace DMSO with DMAc or THF to reduce side reactions .

- Temperature Control : Use microwave-assisted synthesis (80–100°C) to accelerate kinetics without decomposition .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core Modifications : Replace methoxy with ethoxy or halogen groups to assess electronic effects .

- Substituent Positioning : Compare 2,5-dimethyl vs. 3,5-dimethyl benzene analogs for steric impacts on target binding .

- Bioisosteric Replacement : Substitute pyrimidine with triazine to evaluate scaffold flexibility .

Q. How to address conflicting bioactivity data across different assays?

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with results .

- Target Engagement Studies : Employ SPR or ITC to measure direct binding affinity, bypassing cellular variability .

Methodological Challenges and Solutions

Q. What are common pitfalls in solubility optimization for in vivo studies?

- Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration .

- Co-solvent Systems : Use PEG-400/Cremophor EL mixtures (20–30% v/v) for intravenous formulations .

- Amorphous Solid Dispersion : Spray-dry with HPMC-AS to enhance bioavailability .

Q. How to reconcile discrepancies between computational docking and experimental binding data?

- Force Field Adjustments : Use OPLS4 instead of AMBER for sulfonamide-protein interactions .

- Solvent Box Simulations : Include explicit water molecules in MD simulations to account for hydration effects .

- Covalent Docking : Probe potential covalent binding via cysteine or lysine residues near the active site .

Q. What protocols validate synthetic intermediates with structural ambiguity?

- 2D NMR (HSQC/HMBC) : Assign quaternary carbons and confirm connectivity in complex intermediates .

- Single-Crystal Analysis : Prioritize intermediates with low R-factor values (<5%) for high-confidence validation .

- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.